1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Beschreibung

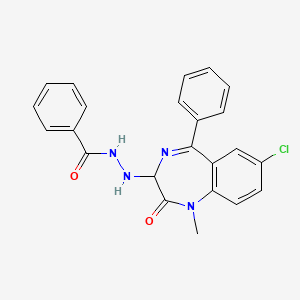

1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core with specific substituents: a methyl group at position 1, a chlorine atom at position 7, and a benzoylhydrazino moiety at position 5. This compound belongs to a class of molecules known for their central nervous system (CNS) activity, though its specific pharmacological profile remains less characterized compared to well-studied benzodiazepines like diazepam or clonazepam .

Eigenschaften

CAS-Nummer |

84044-26-8 |

|---|---|

Molekularformel |

C23H19ClN4O2 |

Molekulargewicht |

418.9 g/mol |

IUPAC-Name |

N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzohydrazide |

InChI |

InChI=1S/C23H19ClN4O2/c1-28-19-13-12-17(24)14-18(19)20(15-8-4-2-5-9-15)25-21(23(28)30)26-27-22(29)16-10-6-3-7-11-16/h2-14,21,26H,1H3,(H,27,29) |

InChI-Schlüssel |

MGNOPZGVXXZNOI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.

Hydrazination: The thione is then reacted with benzoylhydrazine under controlled conditions to form the desired benzoylhydrazino derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported to be efficient and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The benzoylhydrazino group in the target compound is unique among the listed derivatives, replacing traditional aryl (e.g., phenyl) or nitro substituents. This group may enhance interactions with glutamate or GABA receptors due to its hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Receptor Affinity and Activity

- The target compound’s benzoylhydrazino group may act as a non-competitive antagonist at metabotropic glutamate receptors (mGluR2), similar to derivatives reported in , which showed nanomolar affinity .

- Diazepam and clonazepam primarily target GABAₐ receptors, enhancing inhibitory neurotransmission. The bulky benzoylhydrazino group in the target compound might reduce GABAₐ affinity but improve selectivity for other CNS targets .

Physicochemical Properties

- Lipophilicity: The benzoylhydrazino group increases molecular weight and polar surface area compared to diazepam, likely reducing blood-brain barrier penetration.

- Stability : Hydrazine derivatives are prone to oxidation; the target compound may require stabilization via formulation additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.